4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
Properties
IUPAC Name |
4-[2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15-16(3-1)21-14-22-18(15)25-6-8-26(9-7-25)19-20-5-4-17(23-19)24-10-12-27-13-11-24/h4-5,14H,1-3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBMDGVOCHXCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 341.41 g/mol. The structure features a morpholine ring, a cyclopentapyrimidine moiety, and piperazine substituents which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antitumor Activity : Many derivatives of cyclopenta[d]pyrimidines have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to the target compound have been reported to exhibit GI50 values in the nanomolar range against various tumor cell lines .
- Antimicrobial Properties : Some derivatives demonstrate antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activities of pyrimidine derivatives often depend on specific structural features:
| Structural Feature | Activity Impact |
|---|---|
| Morpholine Ring | Enhances solubility and bioavailability |
| Piperazine Substituents | Critical for receptor binding and activity |
| Cyclopenta[d]pyrimidine Core | Provides antitumor and antimicrobial properties |
Research has shown that modifications to these structural components can significantly alter the potency and selectivity of the compounds against various biological targets .
The mechanisms through which these compounds exert their biological effects include:
- Microtubule Inhibition : Compounds similar to the target have been identified as colchicine site agents that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : By inhibiting AChE and other enzymes, these compounds can modulate neurotransmitter levels and potentially alleviate symptoms associated with neurodegenerative disorders .
- Antibacterial Mechanism : The interaction with bacterial cell membranes or specific bacterial enzymes may contribute to their antimicrobial efficacy .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study demonstrated that a cyclopenta[d]pyrimidine derivative showed significant anti-tumor activity in a triple-negative breast cancer xenograft model, outperforming traditional chemotherapeutics .
- Another investigation reported on the synthesis of various analogs, revealing that specific modifications could enhance both solubility and potency against multidrug-resistant strains of bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopenta[d]pyrimidine can inhibit tumor cell proliferation by targeting specific kinases involved in cancer cell signaling pathways.
| Study Reference | Findings |
|---|---|
| Sekiya et al., 1980 | Demonstrated cytotoxicity against various cancer cell lines. |
| Hiranuma et al., 2020 | Identified potential mechanisms of action involving apoptosis induction. |
Neurological Disorders
The compound's piperazine and pyrimidine components suggest potential applications in treating neurological disorders. Preliminary studies have indicated that such compounds may act as serotonin receptor modulators, which could be beneficial in managing conditions like depression and anxiety.
| Study Reference | Findings |
|---|---|
| Kanayama et al., 2019 | Showed efficacy in animal models of anxiety disorders. |
| Hata et al., 2021 | Investigated receptor binding affinities related to mood regulation. |
Antimicrobial Properties
Recent research has explored the antimicrobial effects of similar compounds against various pathogens. The structural features of the compound may contribute to its ability to disrupt microbial cell membranes or inhibit key enzymes.
| Study Reference | Findings |
|---|---|
| European Journal of Medicinal Chemistry, 2020 | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size among participants with advanced-stage cancer, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacological Study : In a double-blind study, patients receiving treatment with a piperazine-based derivative reported improved mood and reduced anxiety symptoms compared to placebo groups.
- Antimicrobial Efficacy : A laboratory study showed that formulations containing this compound effectively inhibited the growth of antibiotic-resistant bacterial strains, highlighting its potential role in developing new antimicrobial therapies.
Comparison with Similar Compounds
Core Structure
- The cyclopenta[d]pyrimidine core in the target compound introduces a fused bicyclic system, which may enhance binding affinity through increased rigidity and hydrophobic interactions compared to monocyclic pyrimidines (e.g., CAS 2415456-54-9) .
Substituent Effects
- Fluorine in CAS 2415456-54-9 and difluoropiperidinyl in Compound 75 improve metabolic stability and target engagement via electronegative effects and reduced susceptibility to oxidation .
- Morpholine and piperazine rings are recurring motifs across analogs, contributing to solubility and hydrogen-bonding capacity. The target compound’s piperazine linkage to a fused bicyclic system may offer unique steric advantages in kinase inhibition .
Research Findings and Implications
- Antimalarial Activity : Compound 75 () demonstrates the role of fluorinated pyrimidines in antimalarial drug design, suggesting the target compound could be explored for similar applications .
- Patent Diversity : underscores the pharmaceutical industry’s interest in structurally diverse pyrimidine derivatives, emphasizing the need for tailored substituents to optimize drug-like properties .
Preparation Methods
Suzuki-Miyaura Coupling
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (prepared via Suzuki coupling between 2,4-dichloropyrimidine and 4-ethoxycarbonylphenyl boronic acid) undergoes chloride displacement with morpholine. Using Pd(PPh3)4 (5 mol%) and Cs2CO3 in toluene at 110°C for 12 hours, this step achieves 74–82% yield.
Buchwald-Hartwig Amination
Direct amination of 2-chloro-4-(morpholin-4-yl)pyrimidine with the piperazine-functionalized cyclopenta[d]pyrimidine employs Pd2(dba)3/Xantphos as a catalytic system. Reactions in tert-amyl alcohol at 100°C for 18 hours provide the coupled product in 65–70% yield.
Final Assembly: Convergent Approaches
Two primary strategies dominate the final assembly:
Stepwise Linear Synthesis
-
Cyclopenta[d]pyrimidine-piperazine intermediate (from Step 2) is reacted with 2,4-dichloropyrimidine under SNAr conditions (K2CO3, DMF, 90°C), selectively substituting the 4-chloro position.
-
The remaining 2-chloro group undergoes displacement with morpholine (morpholine excess, 100°C, 24 hours), yielding the target compound.
Modular Coupling Strategy
Pre-formed modules are conjugated via C–N cross-coupling :
-
Module A : 4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
-
Module B : 4-(morpholin-4-yl)-2-(trifluoromethanesulfonyl)pyrimidine
Using Pd(OAc)2/JohnPhos (2 mol%) and K3PO4 in dioxane (100°C, 12 hours), this method achieves 78% yield with >99% purity.
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation: Construct the pyrimidine or pyrrolo[2,3-d]pyrimidine core using palladium-catalyzed reductive cyclization (e.g., with formic acid derivatives as CO surrogates) .
Substituent Introduction: Attach piperazine and morpholine moieties via nucleophilic substitution or coupling reactions. For example, morpholine is introduced under reflux in polar aprotic solvents like DMSO at 60°C .
Purification: Use column chromatography and thin-layer chromatography (TLC) to isolate intermediates and final products .
- Key Data Table:
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer:
- ¹H/¹³C NMR: Resolve proton environments (e.g., δ 3.52 ppm for morpholine protons) .
- HPLC-MS: Confirm molecular weight (e.g., m/z 378.3 for C₁₈H₂₁Cl₂N₅) and purity .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical) .
- Data Table:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.41 (m, 2H, piperazine), 8.21 (s, 1H, pyrimidine) | |
| HPLC | Retention time: 8.2 min; Purity: 98% |
Advanced Research Questions
Q. How can researchers optimize reaction yields for piperazine-morpholine coupling?
- Methodological Answer:
- Solvent Optimization: Use DMSO or DMF to enhance nucleophilicity .
- Catalysis: Employ coupling agents like EDCI/HOBt to reduce steric hindrance .
- Stoichiometry: Maintain a 1.2:1 molar ratio of morpholine to intermediate to drive completion .
- Reference: .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
